MEY-003 Exhibits 3-Fold Higher hATX-β Potency than MEY-001 and 1.8-Fold Higher than MEY-002
In a head-to-head comparison of the chromone-indole optimization series, MEY-003 (N-pentyl indole) demonstrated IC₅₀ values of 0.46 μM (LPC18:1 substrate) and 0.384 μM (LPC16:0 substrate) against human ATX-β. This represents approximately a 3-fold improvement over MEY-001 (N-methyl indole, IC₅₀ 1.40 μM) and a 1.8-fold improvement over MEY-002 (N-propyl indole, IC₅₀ 0.82 μM) when tested under identical assay conditions with LPC18:1 substrate [1].
| Evidence Dimension | hATX-β inhibitory potency (IC₅₀) with LPC18:1 substrate |
|---|---|
| Target Compound Data | IC₅₀ = 0.46 μM (95% CI: 0.35–0.61 μM) |
| Comparator Or Baseline | MEY-001 IC₅₀ = 1.40 μM; MEY-002 IC₅₀ = 0.82 μM |
| Quantified Difference | 3.0-fold improvement vs MEY-001; 1.8-fold improvement vs MEY-002 |
| Conditions | Enzymatic assay with human ATX-β and LPC18:1 substrate (choline-release assay) |
Why This Matters
The pentyl chain substitution at the indole nitrogen is the optimal alkyl length in this series for hATX-β inhibition, making MEY-003 the highest-potency compound within this structurally defined analog set for studies targeting the ATX-β isoform.
- [1] Eymery MC, et al. Discovery of potent chromone-based autotaxin inhibitors inspired by cannabinoids. Eur J Med Chem. 2024 Jan 5;263:115944. Table 1. View Source
